molecular formula C25H24FN3OS2 B12019254 (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623939-82-2

(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12019254
CAS No.: 623939-82-2
M. Wt: 465.6 g/mol
InChI Key: CQMAKJXGWAZGAJ-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and a fluoro-substituted phenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the thiazolidinone ring and the introduction of the pyrazole moiety. Common reagents used in these reactions include thiosemicarbazide, aldehydes, and various catalysts to facilitate the cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazolidinone ring or the pyrazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and the pyrazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the pyrazole moiety.

Scientific Research Applications

(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one: is unique due to its combination of a thiazolidinone ring, a pyrazole moiety, and a fluoro-substituted phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

The compound (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one belongs to a class of thiazolidinone derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Structure and Properties

The compound features a thiazolidinone core, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of the pyrazole moiety and the fluoro-substituted phenyl group enhances its potential biological activity.

Chemical Structure

C23H20FN3O2S2\text{C}_{23}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{2}\text{S}_{2}

Anticancer Activity

Thiazolidinone derivatives have shown promising anticancer properties. Research indicates that compounds with thiazolidinone scaffolds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and induction of apoptosis. Specifically, the structural modifications in this compound may enhance its potency against different cancer cell lines.

Case Study:
A study reviewed several thiazolidinone derivatives and their effects on cancer cell lines. The results demonstrated that compounds similar to our target compound exhibited significant cytotoxicity against breast and lung cancer cells, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Thiazolidinones have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The incorporation of specific substituents on the phenyl ring has been linked to increased antibacterial activity.

Research Findings:
A series of thiazolidinone derivatives were evaluated for their antibacterial properties. Notably, compounds with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus and Escherichia coli. The target compound's structural characteristics suggest it may also exhibit similar antimicrobial efficacy .

CompoundActivity Against E. coliActivity Against S. aureus
Thiazolidinone A88.46% inhibition91.66% inhibition
Thiazolidinone B81.00% inhibition85.00% inhibition
Target CompoundTBDTBD

Other Pharmacological Activities

In addition to anticancer and antimicrobial activities, thiazolidinones have been explored for their anti-inflammatory, analgesic, and antidiabetic properties. The target compound's potential in these areas remains to be fully elucidated but is supported by existing literature on similar compounds.

The biological activity of thiazolidinones is often attributed to their ability to inhibit specific enzymes or pathways involved in disease processes:

  • Enzyme Inhibition: Many thiazolidinones act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
  • Cell Cycle Arrest: Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation: Thiazolidinones may also modulate oxidative stress within cells, contributing to their anticancer effects.

Properties

CAS No.

623939-82-2

Molecular Formula

C25H24FN3OS2

Molecular Weight

465.6 g/mol

IUPAC Name

(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24FN3OS2/c1-3-4-8-13-28-24(30)22(32-25(28)31)15-19-16-29(20-9-6-5-7-10-20)27-23(19)18-12-11-17(2)21(26)14-18/h5-7,9-12,14-16H,3-4,8,13H2,1-2H3/b22-15-

InChI Key

CQMAKJXGWAZGAJ-JCMHNJIXSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.